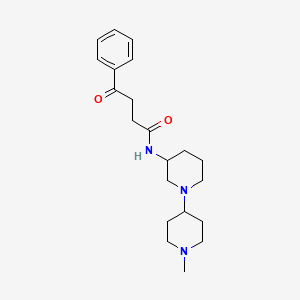
N-(2-hydroxy-1,1-dimethylethyl)-1-(phenylsulfonyl)-4-piperidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-hydroxy-1,1-dimethylethyl)-1-(phenylsulfonyl)-4-piperidinecarboxamide, also known as Boc-4-piperidone, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. Boc-4-piperidone is a white crystalline powder that is soluble in water and organic solvents. This compound is widely used in organic synthesis and medicinal chemistry as a key intermediate for the synthesis of various compounds.
Mecanismo De Acción
N-(2-hydroxy-1,1-dimethylethyl)-1-(phenylsulfonyl)-4-piperidinecarboxamidedone acts as an inhibitor of various enzymes and proteins. It has been shown to inhibit the activity of certain proteases and kinases, which are involved in cell signaling pathways and cellular processes. N-(2-hydroxy-1,1-dimethylethyl)-1-(phenylsulfonyl)-4-piperidinecarboxamidedone also interacts with DNA and RNA, which can affect gene expression and protein synthesis.
Biochemical and Physiological Effects:
N-(2-hydroxy-1,1-dimethylethyl)-1-(phenylsulfonyl)-4-piperidinecarboxamidedone has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells and inhibit the growth of tumors. N-(2-hydroxy-1,1-dimethylethyl)-1-(phenylsulfonyl)-4-piperidinecarboxamidedone also has anti-inflammatory properties and has been shown to reduce inflammation in various tissues. The compound has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-hydroxy-1,1-dimethylethyl)-1-(phenylsulfonyl)-4-piperidinecarboxamidedone has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. It is also readily available from commercial sources. However, the compound has some limitations, including its relatively low solubility in water and its potential toxicity at high concentrations. Careful handling and storage are required to ensure the safety of researchers working with N-(2-hydroxy-1,1-dimethylethyl)-1-(phenylsulfonyl)-4-piperidinecarboxamidedone.
Direcciones Futuras
There are several future directions for research on N-(2-hydroxy-1,1-dimethylethyl)-1-(phenylsulfonyl)-4-piperidinecarboxamidedone. One area of interest is the development of new drugs and treatments for various diseases, including cancer and neurodegenerative diseases. Another area of interest is the development of new synthetic methods for the production of N-(2-hydroxy-1,1-dimethylethyl)-1-(phenylsulfonyl)-4-piperidinecarboxamidedone and related compounds. Additionally, research is needed to understand the full range of biochemical and physiological effects of N-(2-hydroxy-1,1-dimethylethyl)-1-(phenylsulfonyl)-4-piperidinecarboxamidedone and its potential applications in various fields.
Métodos De Síntesis
The synthesis of N-(2-hydroxy-1,1-dimethylethyl)-1-(phenylsulfonyl)-4-piperidinecarboxamidedone is a multi-step process that involves the reaction of piperidine with tert-butyl chloroformate, followed by the addition of phenylsulfonamide to form N-(2-hydroxy-1,1-dimethylethyl)-1-(phenylsulfonyl)-4-piperidinecarboxamidedone. This reaction is carried out under controlled conditions and requires expertise in organic synthesis. The purity of the compound is critical for its use in scientific research.
Aplicaciones Científicas De Investigación
N-(2-hydroxy-1,1-dimethylethyl)-1-(phenylsulfonyl)-4-piperidinecarboxamidedone has a wide range of applications in scientific research. It is used as a starting material for the synthesis of various compounds, including pharmaceuticals, agrochemicals, and materials science. N-(2-hydroxy-1,1-dimethylethyl)-1-(phenylsulfonyl)-4-piperidinecarboxamidedone is also used as a reagent for the synthesis of peptides and proteins. The compound is widely used in medicinal chemistry for the development of novel drugs and treatments for various diseases.
Propiedades
IUPAC Name |
1-(benzenesulfonyl)-N-(1-hydroxy-2-methylpropan-2-yl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4S/c1-16(2,12-19)17-15(20)13-8-10-18(11-9-13)23(21,22)14-6-4-3-5-7-14/h3-7,13,19H,8-12H2,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLFYGYSETPTIFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)NC(=O)C1CCN(CC1)S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

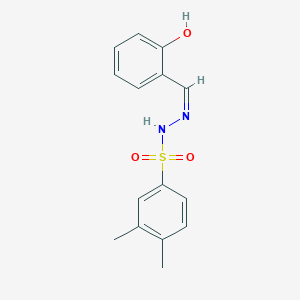
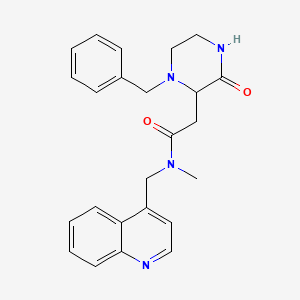
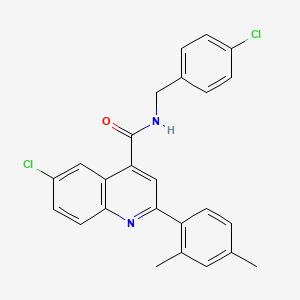

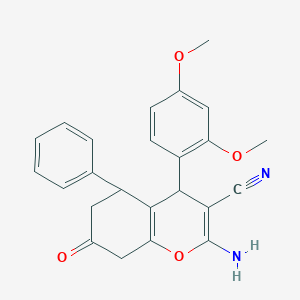
![3-[3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]-2-(4-oxo-3,4-dihydro-2-quinazolinyl)acrylonitrile](/img/structure/B6102696.png)
![3-[(cycloheptylamino)methyl]-1-(2-fluorobenzyl)-3-hydroxy-2-piperidinone](/img/structure/B6102697.png)
![(3S*,4S*)-4-(4-morpholinyl)-1-[4-(1H-pyrazol-1-ylmethyl)benzyl]-3-pyrrolidinol](/img/structure/B6102714.png)
![4-{[bis(2-chloroethyl)amino]sulfonyl}-N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]benzamide](/img/structure/B6102715.png)
![3-(5-{[5-(3-chlorophenyl)-2-furyl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)propanoic acid](/img/structure/B6102723.png)
![(4-fluoro-3-methoxybenzyl)({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)methylamine](/img/structure/B6102732.png)
![7-(3-methoxybenzyl)-2-(2-pyridinylacetyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6102737.png)
![2-[3-(methylthio)-1H-1,2,4-triazol-5-yl]-8-(tetrahydro-2-furanylmethyl)pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione](/img/structure/B6102741.png)
